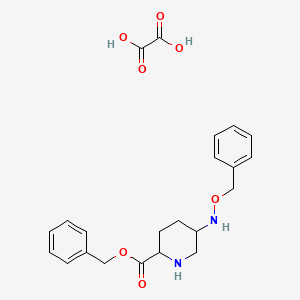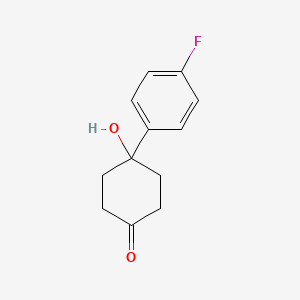
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one
Overview
Description
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is a chemical compound characterized by the presence of a fluorophenyl group attached to a hydroxycyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one typically involves the reaction of p-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of optimized reaction conditions, such as temperature control and efficient mixing, is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-(p-Fluorophenyl)-4-oxocyclohexanone or 4-(p-Fluorophenyl)cyclohexanecarboxylic acid.
Reduction: Formation of 4-(p-Fluorophenyl)-4-hydroxycyclohexanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxy group may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4-(p-Chlorophenyl)-4-hydroxycyclohexanone: Similar structure but with a chlorine atom instead of fluorine.
4-(p-Methylphenyl)-4-hydroxycyclohexanone: Contains a methyl group instead of fluorine.
4-(p-Bromophenyl)-4-hydroxycyclohexanone: Features a bromine atom in place of fluorine.
Uniqueness: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H13FO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
InChI Key |
JFJXHTCDSDMHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





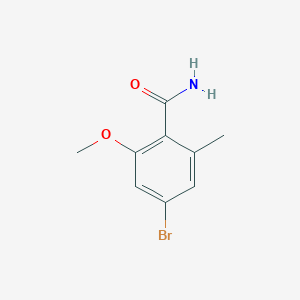
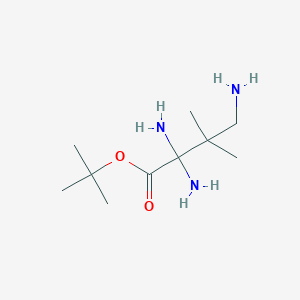
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)
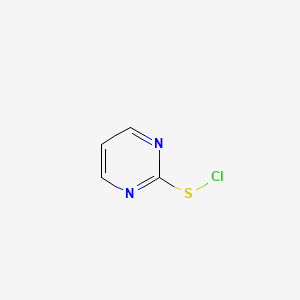
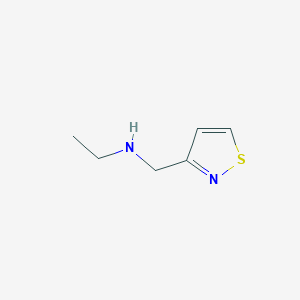
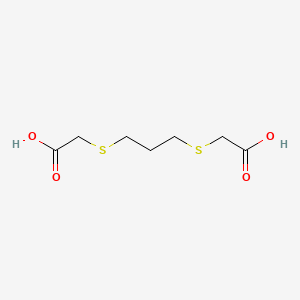
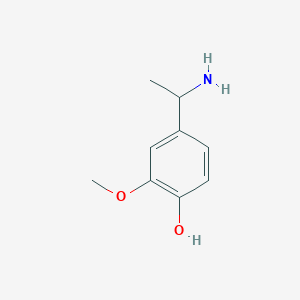
![Benzo[c]isothiazole](/img/structure/B8754907.png)
